2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Overview
Description
2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide is a chemical compound with a complex structure that includes both chlorinated and trifluoromethylated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide typically involves multiple steps. One common method starts with the chlorination of 4-(trifluoromethyl)pyridine to obtain 2-chloro-4-(trifluoromethyl)pyridine . This intermediate is then reacted with 2-chlorobenzoyl chloride under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the use of sodium borohydride can reduce the compound, while chlorinating agents can introduce additional chlorine atoms .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Shares a similar pyridine ring structure with trifluoromethyl and chlorine substituents.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Another compound with a similar trifluoromethylated pyridine ring.
Properties
IUPAC Name |
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-9-4-2-1-3-8(9)12(22)21-20-11-6-7(13(16,17)18)5-10(15)19-11/h1-6H,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFSMFRFXBNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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